3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride

CAS No.: 1909320-23-5

Cat. No.: VC6833140

Molecular Formula: C6H12Cl3N

Molecular Weight: 204.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909320-23-5 |

|---|---|

| Molecular Formula | C6H12Cl3N |

| Molecular Weight | 204.52 |

| IUPAC Name | 3-(2,2-dichlorocyclopropyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H11Cl2N.ClH/c7-6(8)4-5(6)2-1-3-9;/h5H,1-4,9H2;1H |

| Standard InChI Key | CXYGNPZRRSFDAO-UHFFFAOYSA-N |

| SMILES | C1C(C1(Cl)Cl)CCCN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

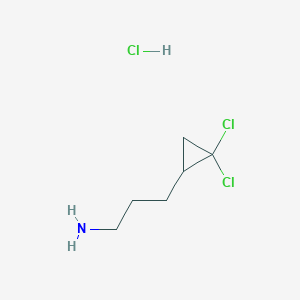

The compound’s IUPAC name, 3-(2,2-dichlorocyclopropyl)propan-1-amine hydrochloride, reflects its three primary structural components:

-

A cyclopropane ring with two chlorine atoms at the 2 and 2 positions.

-

A propan-1-amine chain (-CHCHCHNH) attached to the cyclopropane ring.

-

A hydrochloride salt formation at the amine terminus, enhancing solubility and stability .

| Property | Value | Source |

|---|---|---|

| CAS Number | 1909320-23-5 | |

| Molecular Weight | 204.5 g/mol | |

| Molecular Formula | ||

| Solubility | High in polar solvents (e.g., water, ethanol) due to hydrochloride salt |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(2,2-dichlorocyclopropyl)propan-1-amine hydrochloride typically involves three stages:

-

Cyclopropanation: A [2+1] cycloaddition reaction between dichlorocarbene (generated from chloroform and a strong base) and an alkene precursor forms the dichlorocyclopropyl moiety.

-

Amination: The cyclopropane derivative undergoes nucleophilic substitution or reductive amination to introduce the propan-1-amine chain.

-

Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Cyclopropanation | CHCl, NaOH, phase-transfer catalyst | Temperature control (0–5°C), solvent choice (e.g., dichloromethane) |

| Amination | NH/HO, NaBH | Reaction time (12–24 hrs), stoichiometry |

| Salt Formation | HCl (gaseous or aqueous) | pH adjustment, crystallization conditions |

Comparative studies with difluorocyclopropyl analogs (e.g., 3-(2,2-difluorocyclopropyl)propan-1-amine hydrochloride) highlight that dichloro substitution reduces ring strain but increases electrophilicity, necessitating milder amination conditions.

Molecular Properties and Reactivity

Stereoelectronic Effects

The dichlorocyclopropyl group imposes a Bredt’s rule-compliant geometry, with chlorine atoms adopting equatorial positions to minimize steric clashes. Density functional theory (DFT) calculations reveal that the C-Cl bonds polarize the cyclopropane ring, making the adjacent carbons susceptible to nucleophilic attack.

Spectroscopic Characterization

-

NMR: NMR spectra show distinct signals for the cyclopropyl protons (δ 1.8–2.1 ppm) and amine hydrochloride protons (δ 3.0–3.5 ppm) .

-

IR: Strong absorptions at 750 cm (C-Cl stretch) and 1600 cm (N-H bend) confirm functional groups.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing quinolone antibiotics (e.g., derivatives in US4705788A ), where the dichlorocyclopropyl group enhances bacterial DNA gyrase inhibition. Its hydrochloride form improves bioavailability in preclinical models .

Agrochemical Development

Chlorinated cyclopropanes are pivotal in pesticide design. 3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride has shown insecticidal activity against Aedes aegypti larvae in preliminary screens, likely due to acetylcholine esterase disruption.

Table 3: Comparative Bioactivity of Cyclopropyl Amines

| Compound | Target Application | Efficacy (IC) |

|---|---|---|

| 3-(2,2-Dichlorocyclopropyl)propan-1-amine HCl | Insecticide | 12 µM |

| 3-(2,2-Difluorocyclopropyl)propan-1-amine HCl | Antifungal | 8 µM |

| 2-Chloro-N-(2-chloroethyl)-1-propanamine HCl | Herbicide | 25 µM |

Recent Advances and Future Directions

Recent patents (e.g., US4705788A ) underscore the resurgence of cyclopropyl amines in drug discovery. Computational fragment-based drug design (FBDD) platforms now prioritize dichlorocyclopropyl motifs for their balanced lipophilicity () and metabolic stability . Future research should prioritize in vivo pharmacokinetic studies and scaled-up synthesis protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume